Methyl 5-amino-6-chloropicolinate
Description
Significance of Pyridine (B92270) Carboxylates in Synthetic Organic Chemistry
Pyridine carboxylic acids and their esters, collectively known as pyridine carboxylates, are a crucial class of compounds in organic synthesis. dovepress.comwikipedia.org The presence of the carboxylate group not only imparts polarity but also provides a site for further chemical modifications. dovepress.com The pyridine ring itself can be substituted at various positions, allowing for the fine-tuning of a molecule's properties and reactivity. nih.govdovepress.com This structural flexibility makes pyridine carboxylates valuable scaffolds in the design and synthesis of complex molecules with a wide range of biological and chemical activities. nih.govdovepress.com
The strategic placement of different functional groups on the pyridine ring can dramatically influence the molecule's electronic properties and reactivity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the ease with which the molecule undergoes certain reactions. nih.gov This ability to modulate reactivity is a cornerstone of modern synthetic strategy, enabling chemists to construct intricate molecular architectures with high precision.
Overview of Aminopicolinate and Chloropicolinate Derivatives within Heterocyclic Synthesis
Within the broader family of pyridine carboxylates, aminopicolinate and chloropicolinate derivatives are of particular importance in heterocyclic synthesis. The amino group in aminopicolinates serves as a versatile functional handle, enabling a variety of chemical transformations such as amide bond formation. This reactivity is crucial in the development of new pharmaceutical agents and other biologically active compounds. nih.gov
Similarly, the chlorine atom in chloropicolinates is a key reactive site. It can be readily displaced by nucleophiles or participate in cross-coupling reactions, providing a powerful tool for constructing more complex molecular frameworks. The combination of both amino and chloro substituents on a picolinate (B1231196) backbone, as seen in compounds like methyl 5-amino-6-chloropicolinate, creates a highly versatile building block with multiple reactive centers. This dual functionality allows for a stepwise and controlled elaboration of the molecular structure, making such compounds highly sought after in synthetic chemistry.
Research Landscape of this compound as a Key Synthetic Intermediate
This compound has emerged as a significant synthetic intermediate, primarily due to its unique combination of functional groups. The strategic positioning of the amino, chloro, and methyl ester groups on the pyridine ring makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds.
Research has demonstrated its utility in the construction of various complex molecules. For instance, it serves as a crucial building block in the synthesis of certain herbicides and has been investigated for its potential in the development of novel pharmaceutical agents. google.comresearchgate.net The reactivity of the chlorine atom allows for its participation in coupling reactions, while the amino group can be functionalized in numerous ways. This multifaceted reactivity profile positions this compound as a key player in the ongoing quest for new and improved chemical entities.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 1352886-80-6 |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.60 g/mol |
| IUPAC Name | methyl 5-amino-6-chloropyridine-2-carboxylate |
This data is compiled from publicly available chemical databases. bldpharm.comaccelachem.com
Table 2: Related Picolinate Derivatives
| Compound Name | CAS Number | Key Differences from this compound |
| Methyl 6-amino-5-chloropicolinate | 1256794-05-4 | Positional isomer with amino and chloro groups swapped. chemscene.combldpharm.com |
| Methyl 6-chloropicolinate | 6636-55-1 | Lacks the amino group. nih.gov |
| Methyl 6-amino-3-chloropicolinate | 1256835-20-7 | Different substitution pattern of the chloro group. sigmaaldrich.com |
This table highlights the structural variations among related picolinate derivatives, each offering unique reactivity and potential applications in synthesis. The specific placement of functional groups is a critical determinant of a compound's chemical behavior.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-amino-6-chloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXYLQDCMITBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 5 Amino 6 Chloropicolinate
Established Synthetic Pathways to the Picolinate (B1231196) Core
The formation of the central chloropicolinate structure is a critical phase in the synthesis of the target molecule. Researchers have explored various routes starting from different precursors, primarily focusing on building the substituted pyridine (B92270) ring.
Approaches Involving 3,6-Dichloropyridine-2-carboxylic Acid Precursors
One established pathway begins with 3,6-dichloropyridine-2-carboxylic acid. nih.govacs.org This precursor undergoes a series of transformations to yield the desired picolinate structure. A common initial step involves a halogen exchange reaction where the chlorine at the 6-position is substituted. For instance, treatment of 3,6-dichloropyridine-2-carboxylic acid with hydrobromic acid (HBr) in acetic acid results in the formation of 6-bromo-3-chloropyridine-2-carboxylic acid. nih.govacs.org This intermediate is then subjected to further reactions, such as nitration and reduction, before the final esterification step. This approach highlights the utility of di-substituted pyridine carboxylic acids as versatile starting materials in the synthesis of more complex picolinates. nih.gov
Strategies Utilizing Halogen Exchange Reactions on Substituted Pyridines
Halogen exchange (Halex) reactions are a powerful tool for modifying the substitution pattern of the pyridine ring, particularly in the synthesis of fluorinated picolinates. acs.orglookchem.com The process often starts with a more readily available, heavily chlorinated precursor like 3,4,5,6-tetrachloropicolinonitrile. google.comresearchgate.net This starting material is subjected to a fluorine exchange reaction using a fluoride (B91410) ion source, which can be followed by amination, hydrolysis to the carboxylic acid, and finally esterification. researchgate.net
The regioselectivity of the halogen exchange can be controlled by the reaction conditions. For example, the Halex reaction of tetrachloropicolinonitrile with cesium fluoride (CsF) can be monitored to control the degree of fluorination. lookchem.com Conversely, a "reverse" Halex reaction can be employed to re-introduce chlorine. Reacting a fluorinated intermediate like tetrafluoropicolinonitrile with lithium chloride (LiCl) can yield a mixture of chlorofluoro products. acs.orglookchem.com These strategies demonstrate the flexibility of halogen exchange reactions in creating specifically substituted pyridine cores necessary for the final product.
Functional Group Interconversions Leading to the 5-Amino Moiety
Once the basic picolinate core with the correct halogen placement is established, the next critical step is the introduction of the amino group at the 5-position. This is typically achieved through functional group interconversion, most commonly via the reduction of a nitro group.
Reductive Transformations of Nitro-Substituted Picolinates
A prevalent method for introducing the 5-amino group is through the nitration of a picolinate intermediate followed by reduction. The precursor, such as Methyl 6-chloropicolinate, is first treated with a nitrating agent, commonly a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 5-position, yielding Methyl 6-chloro-5-nitropicolinate. researchgate.net
The subsequent reduction of the nitro group to an amine is a well-established transformation. researchgate.net A variety of reducing agents and conditions can be employed for this step. A common and effective method is catalytic hydrogenation, where the nitro-substituted picolinate is treated with hydrogen gas in the presence of a catalyst like Raney-Nickel. nih.govacs.org This reaction efficiently converts the nitro group to the desired 5-amino moiety, leading directly to the Methyl 5-amino-6-chloropicolinate backbone.
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Methyl 6-chloro-5-nitropicolinate intermediate | Raney-Ni, Hydrogen Atmosphere | Methyl 4-amino-3-chloro-6-(substituted)picolinate intermediate | nih.govacs.org |
| Nitro-picolinate | Catalytic Hydrogenation | Amino-picolinic acid | umsl.edu |
Direct Amination Strategies on the Pyridine Ring
Direct amination presents an alternative, more atom-economical approach to installing the amino group on the pyridine ring. This strategy avoids the nitration and reduction steps. While challenging on electron-deficient rings like pyridine, methods for direct C-H amination have been developed. These can include radical-mediated processes or transition-metal-catalyzed reactions. researchgate.netwhiterose.ac.uk For instance, photolytically-generated aminium radicals from N-chloroamines have been used for the direct amination of aromatic compounds. whiterose.ac.uk Specific to pyridine derivatives, direct amination has been utilized as a key step in the synthesis of related aminopicolinates, demonstrating its feasibility. google.com Another advanced approach involves the direct stereospecific amination of aryl pinacol (B44631) boronates, which could be adapted for pyridine systems. organic-chemistry.orgnih.gov These methods, while often requiring specialized reagents and conditions, offer a more direct route to the 5-amino substituted core.
Esterification Techniques for Methyl Picolinate Formation
The final step in the synthesis is the esterification of the 5-amino-6-chloropicolinic acid precursor to form the methyl ester. Several standard and advanced esterification techniques can be applied.
The most traditional method is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, typically under reflux conditions. nih.govacs.orgumsl.edu This method is widely used due to its simplicity and the low cost of reagents.
Alternatively, the carboxylic acid can be first converted to a more reactive derivative, such as an acid chloride. This is achieved by treating the picolinic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with methanol to yield the methyl ester. This two-step process is often faster and can be performed under milder conditions than Fischer esterification.
More modern methods are also available. For example, using trimethylchlorosilane (TMSCl) as a promoter for the reaction between the amino acid and methanol provides a mild and efficient route to the methyl ester hydrochloride in good to excellent yields. researchgate.net
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Fischer Esterification | Methanol, Concentrated H₂SO₄ | Classic, cost-effective, requires heat. | nih.govacs.org |
| Via Acid Chloride | 1. SOCl₂ or Oxalyl Chloride 2. Methanol | Mild conditions, high reactivity. | |
| TMSCl-Promoted | Methanol, Trimethylchlorosilane (TMSCl) | Mild, good to excellent yields, forms hydrochloride salt. | researchgate.net |
| Oxidative Esterification | Methanol, O₂, Catalyst (e.g., Pd) | Alternative route from alcohol precursors. | chemicalbook.com |
Emerging Green Chemistry Approaches in Picolinate Synthesis
The chemical industry is increasingly focusing on sustainable and environmentally friendly synthetic methods. In the context of picolinate synthesis, several green chemistry principles are being applied to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Catalytic Innovations: A significant trend is the development and use of novel heterogeneous catalysts. For example, metal-organic frameworks (MOFs) like UiO-66(Zr)-N(CH₂PO₃H₂)₂ have been employed as efficient, reusable catalysts for synthesizing picolinate and picolinic acid derivatives. nih.govrsc.org These catalysts can facilitate multi-component reactions at ambient temperatures, which significantly reduces energy consumption. nih.govrsc.org The use of such catalysts avoids the need for stoichiometric amounts of often toxic reagents and simplifies product purification. researchgate.net
Alternative Reaction Media: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives. Research into picolinate synthesis has explored reactions in water or under solvent-free conditions. researchgate.netgoogle.com For instance, a one-step hydrothermal synthesis of chromium picolinate from 2-pyridinecarbonitrile and a chromic salt in water has been developed. google.compatsnap.com This method is noted for its low environmental pollution and high atom economy. google.com
Waste Valorization: Another green approach involves using waste from other industrial processes as starting materials. For example, methods have been developed to prepare chromium picolinate from the precipitated filter cakes generated in chrome tanning waste liquid. google.com This not only provides a valuable product but also addresses a significant waste disposal problem in the leather industry. google.com
Sustainable Oxidation Systems: Recent advancements include the development of sustainable Fenton-like oxidation systems for environmental remediation that utilize picolinates. A system combining Mn(II), peroxymonosulfate (B1194676) (PMS), and the biodegradable picolinic acid (PICA) has been shown to be highly efficient for water decontamination. acs.orgacs.org While not a direct synthesis of the title compound, this research highlights the role of picolinates in developing greener chemical processes. acs.orgacs.org
The table below outlines some emerging green chemistry approaches relevant to picolinate synthesis.
| Green Chemistry Approach | Example Application | Key Advantages | Reference(s) |
| Heterogeneous Catalysis | Use of UiO-66(Zr)-based MOFs for picolinate synthesis. | Reusability, mild reaction conditions (ambient temperature), high yields. | nih.govrsc.org |
| Alternative Solvents | Hydrothermal synthesis of chromium picolinate in water. | Reduced pollution, high atom utilization, simplified process. | google.compatsnap.com |
| One-Pot/Multi-Component Reactions | Synthesis of picolinate derivatives via a multi-component reaction involving an aldehyde, ammonium (B1175870) acetate, and other starting materials. | Increased efficiency, reduced waste, shorter reaction times. | nih.govresearchgate.net |
| Waste as a Feedstock | Preparation of chromium formate (B1220265) from chrome tanning waste liquid. | Valorization of industrial waste, reduced environmental impact. | google.com |
Chemical Reactivity and Mechanistic Investigations of Methyl 5 Amino 6 Chloropicolinate
Reactivity at the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a site for potential electrophilic attack. However, the electron-withdrawing effects of the chloro and carboxyl groups on the pyridine ring decrease its basicity, making reactions at this position less favorable compared to other sites on the molecule. While specific studies detailing reactions exclusively at the pyridine nitrogen of methyl 5-amino-6-chloropicolinate are not extensively documented in the provided search results, general principles of pyridine chemistry suggest that N-oxidation or quaternization could be possible under forcing conditions. The presence of the activating amino group may partially offset the deactivating effects of the other substituents.
Transformations Involving the 5-Amino Group
The 5-amino group is a primary nucleophilic center in this compound, making it readily available for a range of functionalization reactions.
Acylation Reactions and Amide Formation
The amino group readily undergoes acylation with various acylating agents to form the corresponding amides. Research has shown the successful synthesis of a series of chloropicolinate amides by reacting a related compound, methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, with different acid chlorides. nih.govacs.org This suggests that this compound would behave similarly. The reaction typically proceeds in the presence of a base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), in a suitable solvent like dichloromethane (B109758) (DCM). researchgate.net These reactions are generally efficient and provide a straightforward method for introducing a wide variety of substituents to the picolinate (B1231196) core.
Table 1: Examples of Acylation Reactions
| Acylating Agent | Base | Solvent | Product Type |
|---|---|---|---|
| Acid Chlorides | DIPEA | DCM | Amide |
Urea (B33335) and Thiourea (B124793) Derivative Formation
The nucleophilic amino group can also react with isocyanates and isothiocyanates to yield urea and thiourea derivatives, respectively. nih.govacs.org These reactions are typically carried out in a solvent like dichloromethane (DCM) with a base such as triethylamine (TEA) to facilitate the reaction. researchgate.net The formation of these derivatives introduces a new functional group that can participate in hydrogen bonding and other non-covalent interactions, which is a common strategy in the design of biologically active molecules. nih.gov The synthesis of a series of urea and thiourea derivatives from a similar chloropicolinate scaffold has been reported, highlighting the utility of this reaction. nih.govacs.orgresearchgate.net
Table 2: Formation of Urea and Thiourea Derivatives
| Reagent | Base | Solvent | Product Type |
|---|---|---|---|
| Isocyanates | TEA | DCM | Urea |
Reactions at the 6-Chloro Position
The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic attack, particularly due to the activating effect of the electron-withdrawing ester group and the pyridine nitrogen.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The 6-chloro substituent can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. rsc.orgnih.govlibretexts.org This reaction pathway typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group. libretexts.org The rate of this reaction is enhanced by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate. In the case of this compound, the ester group at the 2-position and the ring nitrogen contribute to this activation. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can potentially be employed in SNAr reactions at this position.
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)
The chlorine atom at the C-6 position of the picolinate ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents at this position.
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the chloro-picolinate to a Pd(0) complex. This is followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.orguwindsor.ca
Research into related chloropicolinate structures has demonstrated successful Suzuki-Miyaura couplings. For instance, the coupling of methyl 4-amino-3-chloro-6-(substituted)picolinates with arylboronic acids is a key step in the synthesis of novel inhibitors for Mycobacterium tuberculosis and potent herbicides. nih.govacs.orgresearchgate.net In these syntheses, a palladium catalyst such as Pd(II)Cl₂(dppf) or bis(triphenylphosphine)palladium(II) dichloride is used in combination with a base like potassium carbonate or potassium fluoride (B91410). nih.govacs.orggoogleapis.com The design of ancillary ligands plays a crucial role in overcoming challenges and improving the selectivity and efficiency of these cross-coupling reactions under milder conditions. nih.gov
The table below summarizes typical conditions used for Suzuki-Miyaura coupling reactions involving similar chloropicolinate substrates.
| Catalyst | Base | Boron Reagent | Solvent | Temperature | Reference |
| Pd(II)Cl₂(dppf) | K₂CO₃ | 2-Aminophenyl boronic acid | Ethanol, Toluene | 90 °C | nih.govacs.org |
| Bis(triphenylphosphine)palladium(II) dichloride | Potassium fluoride | Arylboronic acid/ester | Acetonitrile-water | 110 °C (microwave) | googleapis.com |
| Pd(OAc)₂ | - | Arylboronic acids | - | - | uwindsor.ca |
This table presents examples of reaction conditions for Suzuki-Miyaura coupling on related chloropicolinate systems, illustrating the general methodologies applicable to this compound.
Reactivity of the Methyl Ester Group
The methyl ester functionality at the C-2 position is another key site for chemical modification, allowing for transformations such as transesterification and hydrolysis to produce a range of derivatives.
Transesterification Processes
Transesterification allows for the conversion of the methyl ester into other esters, which can alter the compound's physical properties or serve as a protecting group strategy in multi-step syntheses. This process is particularly useful in the synthesis of agricultural chemicals. For example, a related 4-amino-5-fluoro-6-chloropicolinate can be converted to its corresponding methyl ester via transesterification by reacting it with titanium(IV) isopropoxide in methanol (B129727) at reflux temperature. googleapis.comgoogle.comgoogleapis.com This method highlights a viable pathway for modifying the ester group of this compound.
Hydrolysis and Carboxylic Acid Derivatization
The methyl ester group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-amino-6-chloropicolinic acid. This carboxylic acid is a versatile intermediate that can be further derivatized to form a variety of functional groups, most notably amides. googleapis.com
The formation of amides is typically achieved by activating the carboxylic acid, often with a coupling reagent like a carbodiimide (B86325) (e.g., EDAC), followed by reaction with a primary or secondary amine. thermofisher.com This approach has been used to synthesize a large library of chloropicolinate amides, ureas, and thioureas for biological screening, such as for antimycobacterial activity. nih.govacs.orgresearchgate.net The resulting amide derivatives often exhibit significant biological properties, underscoring the importance of this derivatization pathway. researchgate.netresearchgate.net
Chemo- and Regioselective Transformations of the Picolinate Core
The presence of three distinct functional groups—the amino group, the chlorine atom, and the methyl ester—on the picolinate ring allows for a high degree of chemo- and regioselectivity in its reactions. Strategic reaction design enables the modification of one site while leaving the others intact.
A notable example of a highly chemoselective transformation is the deaminative chlorination of the amino group. Inspired by the selectivity of deaminase enzymes in nature, a method has been developed to convert C(sp²)-NH₂ groups on heteroaromatic rings into C(sp²)-Cl bonds. nih.gov This reaction utilizes a simple pyrylium (B1242799) reagent and a chloride source, and is characterized by its broad functional group tolerance. nih.gov Applying this methodology to this compound would yield Methyl 5,6-dichloropicolinate, demonstrating the ability to selectively target the amino group without affecting the existing chlorine atom or the methyl ester. nih.gov
Conversely, the chlorine atom at the C-6 position is the primary site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, as discussed previously. googleapis.com The regioselectivity of halogen exchange (halex) reactions on related polychlorinated pyridine systems has been studied both experimentally and computationally, providing insight into the factors that control which chlorine atom is substituted. acs.org
The table below outlines potential selective transformations on the this compound core.
| Reactive Site | Reaction Type | Reagents/Conditions | Product Type | Reference |
| C-5 Amino Group | Deaminative Chlorination | Pyrylium reagent, MgCl₂, CH₃CN, 120 °C | 5,6-Dichloropicolinate | nih.gov |
| C-6 Chloro Group | Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid | 6-Aryl-5-aminopicolinate | nih.govgoogleapis.com |
| C-2 Methyl Ester | Hydrolysis | Acid or base | 5-Amino-6-chloropicolinic acid | |
| C-2 Methyl Ester | Amide Formation (post-hydrolysis) | EDAC, amine | 5-Amino-6-chloropicolinamide | nih.govthermofisher.com |
Studies on Reaction Mechanisms and Transition States
Understanding the underlying mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for these investigations.
DFT calculations can be used to model reaction pathways, such as the nucleophilic attack at the C-6 position, and to simulate the structures and energies of transition states and intermediates. For instance, computational studies on the regioselectivity of the Halex reaction of tetrachloropicolinonitrile were performed using a modified G3MP2B3* ab initio method, and the results were in agreement with experimental observations. acs.org This demonstrates the predictive power of computational methods in understanding the reactivity of halogenated pyridines.
Advanced Synthetic Strategies and Derivatization of Methyl 5 Amino 6 Chloropicolinate
Multicomponent Reactions Incorporating the Picolinate (B1231196) Scaffold
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. tcichemicals.combeilstein-journals.org These reactions are prized for their atom economy, step efficiency, and the ability to rapidly generate molecular complexity. tcichemicals.com The picolinate scaffold, with its inherent functionalities, is a suitable candidate for inclusion in various MCRs.
The Ugi and Passerini reactions are prominent examples of MCRs that can potentially incorporate aminopicolinate structures. The Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-aminoacyl amides. nih.govrsc.orgensta-paris.fr The amino group of methyl 5-amino-6-chloropicolinate can act as the amine component in an Ugi reaction, leading to the formation of complex peptide-like structures. nih.gov Similarly, the Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. tcichemicals.comsioc-journal.cnresearchgate.net While the direct involvement of this compound in a Passerini reaction is less straightforward, its derivatives could be designed to participate. For instance, a carboxylic acid-functionalized picolinate could serve as the acid component.
These MCRs offer a powerful platform for the rapid diversification of the this compound core, enabling the synthesis of libraries of novel compounds with potential applications in various fields, including medicinal chemistry. beilstein-journals.org
Catalyst-Mediated Functionalization (e.g., C-H Activation on Pyridine (B92270) Scaffolds)
Catalyst-mediated functionalization, particularly through C-H activation, represents a modern and powerful strategy for modifying pyridine scaffolds. researchgate.net Traditional methods for functionalizing pyridines can be challenging due to the electron-deficient nature of the ring. researchgate.net However, transition-metal catalysis has opened new avenues for direct and selective C-H bond functionalization. researchgate.net
For a molecule like this compound, several positions on the pyridine ring could be targeted for C-H activation. Rhodium-catalyzed C-H amidation has been shown to be effective on pyridine rings, often requiring a substituent at the 2-position to facilitate the transformation. whiterose.ac.ukwhiterose.ac.uk The chloro and amino groups on the picolinate ring can influence the regioselectivity of these reactions. Studies on related 2-chloropyridines have demonstrated that functionalization can be directed to specific positions, such as the 4 and 5-positions. mdpi.com
Various transition metals, including palladium, copper, rhodium, and vanadium, have been employed in C-H activation strategies. nih.govsnnu.edu.cn These catalysts can mediate a range of transformations, including arylation, amination, and alkylation, allowing for the introduction of diverse functional groups onto the picolinate core. The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity and efficiency of the functionalization.
| Catalyst System | Type of Functionalization | Potential Application on Picolinate Scaffold |
| Rhodium(III) complexes | C-H Amidation | Introduction of amide functionalities at available C-H positions. |
| Palladium(II) catalysts | C-H Arylation | Formation of C-C bonds by coupling with aryl partners. |
| Copper(I/II) catalysts | Aerobic Oxidative Amination | Introduction of amino groups at sp3 C-H bonds of substituents. beilstein-journals.org |
| Vanadium complexes | Oxidative Coupling | Potential for dimerization or coupling with other substrates. nih.gov |
Stereoselective Synthesis of Chiral Analogues
The synthesis of chiral analogues of this compound is crucial for applications where stereochemistry plays a key role, such as in the development of new therapeutic agents. nih.gov Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. nih.gov This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. scispace.com
For instance, a chiral amine could be used in a nucleophilic aromatic substitution reaction to displace the chlorine atom on the picolinate ring, thereby introducing a chiral center. Alternatively, asymmetric catalysis can be employed to create stereocenters in a controlled manner. chiroblock.com For example, a prochiral substrate derived from this compound could be subjected to an enantioselective reduction or addition reaction.
The Michael addition of nucleophiles to α,β-unsaturated esters derived from chiral starting materials is another powerful method for creating stereogenic centers. beilstein-journals.org Similarly, photoredox catalysis has emerged as a valuable tool for the stereoselective synthesis of unnatural amino acids, a strategy that could be adapted for the modification of the aminopicolinate core. nih.govnih.gov
| Strategy | Description | Example Application |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. orgsyn.org | Attaching a chiral auxiliary to the carboxylic acid group to direct a subsequent reaction on the pyridine ring. |
| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. chiroblock.com | Enantioselective hydrogenation of a double bond introduced on a side chain. |
| Chiral Pool Synthesis | A readily available chiral natural product is used as the starting material. | Using a chiral amino acid to introduce a stereocenter. |
| Stereoselective Radical Addition | Radicals are added to a chiral substrate in a stereocontrolled manner. nih.gov | Photoredox-catalyzed addition of a radical to an imine derived from the amino group. |
Polymer-Supported Synthesis and Solid-Phase Methodologies
Polymer-supported synthesis and solid-phase methodologies offer significant advantages for the preparation of compound libraries and for simplifying purification processes. In this approach, the substrate is attached to a solid support, such as a polymer resin, and subsequent reactions are carried out. nih.gov Excess reagents and byproducts are then easily removed by filtration, and the desired product is cleaved from the support in the final step.
The picolinate scaffold can be adapted for solid-phase synthesis. For example, 2-chloro-5-bromopyridine has been successfully immobilized on a polystyrene resin, demonstrating the feasibility of attaching pyridine derivatives to solid supports. researchgate.netacs.org This immobilized scaffold can then undergo a series of reactions, such as cross-coupling or nucleophilic substitution, to build up molecular complexity. researchgate.netacs.org
The Friedländer reaction, which is used to synthesize quinolines and related heterocyclic systems, has also been adapted for solid-phase synthesis to produce thiazolo[4,5-b]pyridine (B1357651) derivatives. nih.govresearchgate.net This highlights the potential for using solid-phase methodologies to construct more complex heterocyclic systems based on the picolinate core. Furthermore, pyridine derivatives have been utilized in the solid-phase synthesis of oligonucleotides, showcasing the versatility of these scaffolds in different synthetic contexts.
Flow Chemistry Applications in Picolinate Derivative Synthesis
Flow chemistry, or continuous flow synthesis, is a modern approach to chemical synthesis where reactions are carried out in a continuous stream through a reactor. europa.eu This technology offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reaction control, and the potential for scalability. rsc.orgresearchgate.net
The synthesis of picolinate derivatives is well-suited for flow chemistry applications. For example, the direct aminolysis of methyl picolinate with methanolic ammonia (B1221849) has been successfully optimized using a high-pressure, high-temperature continuous flow reactor. rsc.orgrsc.org This method demonstrated a significant increase in productivity compared to batch conditions. rsc.org
Continuous flow systems have also been employed for the synthesis of various heterocyclic compounds, including pyrazoles and energetic materials. europa.eumdpi.com The principles of flow chemistry can be applied to various reactions involving the this compound scaffold, such as nitrations, couplings, and other functional group interconversions. google.comresearchgate.net The use of flow reactors can enable the safe handling of hazardous reagents and intermediates, as well as provide precise control over reaction parameters, leading to higher yields and purities of the desired picolinate derivatives. beilstein-journals.org
| Reaction Type | Advantages of Flow Chemistry |
| Aminolysis | Increased productivity, enhanced safety with gaseous reagents. rsc.orgrsc.org |
| Nitration | Improved heat transfer for highly exothermic reactions, minimizing side products. europa.eu |
| Grignard Reactions | Precise temperature control, enabling reactions with unstable intermediates. |
| Photochemical Reactions | Efficient light penetration, leading to higher reaction rates and yields. beilstein-journals.org |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy of derivatives of Methyl 5-amino-6-chloropicolinate reveals characteristic signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester group. For instance, in related chloropicolinate derivatives, the methyl ester protons typically appear as a singlet around δ 3.9 ppm. The aromatic protons will exhibit chemical shifts in the aromatic region (typically δ 6.5-8.5 ppm), with their specific positions and splitting patterns being dependent on the substitution pattern of the pyridine ring. The amino group protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Carbon-¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbon of the methyl ester group in chloropicolinate derivatives is typically observed in the downfield region of the spectrum, around δ 163-169 ppm. nih.gov The carbons of the pyridine ring will have distinct chemical shifts influenced by the electron-withdrawing chlorine atom and the electron-donating amino group. These shifts provide crucial information for confirming the substitution pattern on the aromatic ring. asianpubs.org
Table 1: Representative NMR Data for Chloropicolinate Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Methyl Ester (-OCH₃) | ~3.9 |
| ¹H | Aromatic Protons | 6.5 - 8.5 |
| ¹³C | Carbonyl Carbon (C=O) | 163 - 169 nih.gov |
Mass Spectrometry Techniques for Molecular Formula Confirmation
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. acs.org This precision allows for the unambiguous determination of the molecular formula of this compound (C₇H₇ClN₂O₂). The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value, with a very low tolerance for error, typically in the parts-per-million (ppm) range. This technique is crucial for confirming the identity of newly synthesized compounds. nih.govresearchgate.netacs.org
X-ray Crystallography for Solid-State Structure Determination
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
In the IR spectrum of this compound, one would expect to observe characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1724 cm⁻¹), C-N stretching, and C-Cl stretching vibrations. umsl.edu Aromatic C-H and C=C stretching vibrations would also be present. umsl.edu
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for detecting vibrations of non-polar bonds. While specific Raman data for this compound is not widely published, studies on similar molecules like 5-amino-2-mercaptobenzimidazole (B160934) utilize Raman spectroscopy to characterize the molecule's vibrational modes. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate |
| Methyl 6-chloropicolinate |
Elemental Analysis (CHN)
Elemental analysis is a fundamental analytical technique employed in chemistry to determine the elemental composition of a compound. researchgate.net For organic compounds, it most commonly refers to CHN analysis, which quantifies the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). researchgate.netwisdomlib.org This method is crucial for verifying the empirical formula of a newly synthesized compound and is a key indicator of its purity. researchgate.netvelp.com The structural characterization of heterocyclic compounds, such as pyridine derivatives, routinely employs elemental analysis in conjunction with spectroscopic methods to confirm their identity. mdpi.comwisdomlib.org
The principle behind CHN analysis typically involves combustion analysis. A small, precisely weighed amount of the substance is burned in an oxygen-rich environment. This process converts the carbon, hydrogen, and nitrogen within the sample into carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas), respectively. These resulting gases are then separated and quantified by a detector, allowing for the calculation of the percentage of each element in the original sample. researchgate.netazom.com For a synthesized compound to be considered pure, the experimentally determined percentages of C, H, and N must align closely with the theoretically calculated values derived from its proposed molecular formula, typically within a margin of ±0.4%.
Detailed Research Findings
For this compound, the molecular formula is established as C₇H₇ClN₂O₂. bldpharm.comchemenu.comnih.gov Based on this formula, the theoretical elemental composition has been calculated. While specific experimental data from a singular study on this exact compound is not detailed in the provided search results, the theoretical values serve as the benchmark for its characterization. In synthetic chemistry research, these calculated values are compared against the results obtained from a CHN analyzer to confirm that the target molecule has been successfully synthesized with a high degree of purity. nih.gov
The table below presents the theoretical elemental analysis data for this compound.
Table 1: Theoretical Elemental Analysis of this compound
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 45.06 |
| Hydrogen | H | 3.78 |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Carbon dioxide |
| Water |
Computational and Theoretical Investigations of Methyl 5 Amino 6 Chloropicolinate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like Methyl 5-amino-6-chloropicolinate. These computational methods provide insights into molecular geometry, charge distribution, and the energies of frontier molecular orbitals, which are crucial for understanding chemical behavior.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary tool for studying the electronic properties of picolinate (B1231196) derivatives. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G+(d,p), are used to optimize the molecular geometry and predict various molecular properties. nih.govredalyc.org For instance, DFT has been used to model the transition states of reactions involving similar picolinate structures, helping to explain regioselectivity in chlorination reactions. The choice of solvent can significantly influence reaction outcomes, and DFT calculations can model these effects by considering the stabilization of transition states through dipole interactions.
Key parameters obtained from DFT studies include:
Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of atoms.
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical in predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov
Natural Bond Orbital (NBO) Analysis: Investigates charge transfer and orbital interactions within the molecule. nih.gov
A study on a related sulfonamide-Schiff base derivative demonstrated the utility of DFT in confirming molecular structure and analyzing properties like drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov
Ab Initio Methods for Reaction Pathway Analysis
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for highly accurate calculations of reaction pathways. These methods are particularly useful for studying reaction mechanisms, such as nucleophilic aromatic substitution (SNAr) reactions, which are common for halogenated aromatic compounds. researchgate.netmdpi.com For example, a modified G3MP2B3 ab initio method was used to study the regioselectivity of the Halex reaction of tetrachloropicolinonitrile, with the computational results aligning well with experimental observations. acs.org These methods can elucidate the structures of transition states and intermediates, providing a detailed understanding of the reaction energetics.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are essential for understanding the three-dimensional structure and flexibility of this compound. Conformational analysis helps identify the most stable conformers (rotational isomers) and their relative energies, which can influence the molecule's biological activity and reactivity.
Studies on related compounds have shown that even small changes in substitution can lead to different preferred conformations, which in turn affects their interaction with biological targets. acs.org For example, in the context of antitubercular drug design, the conformation of substituted picolinates plays a crucial role in their binding to target enzymes. nih.gov
Mechanistic Insights from Computational Simulations
Computational simulations, particularly molecular dynamics (MD), provide a dynamic view of molecular behavior over time. MD simulations can be used to study the conformational changes of this compound in different environments, such as in solution or when interacting with a biological receptor. These simulations can reveal how the molecule adapts its shape to fit into a binding site and can help to understand the mechanism of action at a molecular level.
For instance, simulations have been used to investigate the structural transitions of proteins induced by ligand binding, which can be applied to understand how this compound might affect its biological targets. researchgate.net
Prediction of Spectroscopic Parameters through Computational Methods
Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.
NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict 1H and 13C NMR chemical shifts. redalyc.org These predictions are valuable for assigning experimental spectra and verifying the correct synthesis of the target molecule.
Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in FT-IR and Raman spectra. researchgate.net A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra, providing information about the electronic transitions within the molecule. nih.gov
Ligand-Receptor Interaction Modeling Methodologies
Understanding how this compound interacts with its biological targets is crucial for its application in medicinal chemistry. Molecular docking is a key computational technique used for this purpose.
Molecular docking simulations predict the preferred binding orientation of a ligand to a receptor and estimate the binding affinity. researchgate.net In the context of antitubercular drug development, derivatives of chloropicolinates have been docked into the active sites of enzymes like MurB to understand their inhibitory mechanism. acs.orgresearchgate.net These studies have shown that halogen substitutions can lead to strong interactions with amino acid residues in the active site through hydrogen bonding. nih.gov The binding energy and the specific interactions observed in docking studies provide valuable information for designing more potent inhibitors. researchgate.net
The following table summarizes key computational data for a related compound, highlighting the type of information that can be obtained through these methods.
| Computational Parameter | Value | Method/Basis Set | Reference |
| Optimized Geometry | Trigonal planar sp2 hybridization for key atoms | DFT/B3LYP/6-31*G | redalyc.org |
| HOMO-LUMO Gap | - | DFT | nih.gov |
| Binding Free Energy (vs. E. coli MurB) | -290.84 kcal/mol (for a related potent compound) | Molecular Docking | nih.gov |
| 1H NMR Chemical Shifts (Predicted) | 7.03 and 2.70 ppm (for specific protons in a related compound) | DFT/B3LYP/6-311G+(d,p) | nih.gov |
| 13C NMR Chemical Shifts (Predicted) | Ranged from 3.98 to 161.40 ppm (for specific carbons in a related compound) | DFT/B3LYP/6-311G+(d,p) | nih.gov |
Molecular Docking Studies
A comprehensive search of peer-reviewed scientific literature indicates that specific molecular docking studies for this compound have not been reported. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and materials science for understanding and predicting molecular interactions.
Should such studies be undertaken, they would likely involve the following:
Target Identification: A specific protein or enzyme target would be selected based on a therapeutic hypothesis. For instance, in related chloropicolinate derivatives, the MurB enzyme from Mycobacterium tuberculosis has been a target of interest. acs.orgnih.govresearchgate.net
Binding Site Prediction: The simulation would predict the most likely binding pose of this compound within the active site of the target protein.
Interaction Analysis: The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the amino acid residues of the protein.
Binding Affinity Estimation: The docking software would calculate a scoring function to estimate the binding affinity (e.g., in kcal/mol), which correlates with the inhibitory potential of the compound.
A hypothetical data table for such a study is presented below to illustrate the type of results that would be generated.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| Protein X | - | - | - |
| Protein Y | - | - | - |
| Protein Z | - | - | - |
Data is hypothetical as no specific studies were found.
Molecular Dynamics Simulations
Similar to molecular docking, dedicated molecular dynamics (MD) simulation studies for this compound are not found in the current body of scientific literature. MD simulation is a powerful computational method used to analyze the physical movements of atoms and molecules over time. It provides detailed information on the conformational changes and stability of a ligand-protein complex.
If MD simulations were to be performed on this compound, likely in complex with a target protein identified through docking, the research would aim to:
Assess Complex Stability: The simulation would track the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time to determine the stability of the binding pose.
Analyze Conformational Changes: It would reveal how the protein structure might change upon binding of the ligand and the flexibility of the ligand within the binding site.
Calculate Binding Free Energy: More rigorous methods like MM-PBSA or MM-GBSA could be employed to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone.
Characterize Water Molecule Dynamics: The role of water molecules in mediating the protein-ligand interaction could be investigated.
A hypothetical data table summarizing potential findings from an MD simulation is provided below.
Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Findings for a this compound-Protein Complex
| Simulation Parameter | Value/Finding |
| Simulation Time | - |
| Average RMSD of Protein | - |
| Average RMSD of Ligand | - |
| Key Stable Hydrogen Bonds | - |
| Calculated Binding Free Energy (ΔG) | - |
Data is hypothetical as no specific studies were found.
Strategic Employment in Complex Heterocyclic Scaffold Development
Role as a Precursor to Polyfunctional Pyridine (B92270) Systems
The inherent reactivity of methyl 5-amino-6-chloropicolinate allows it to serve as a foundational molecule for the generation of pyridine derivatives with multiple functionalities. The amino group can be readily acylated or can participate in condensation reactions, while the chloro substituent is amenable to nucleophilic substitution. These reactions enable the introduction of diverse chemical moieties, leading to a variety of polyfunctional pyridine systems. For instance, a related compound, methyl 3-amino-6-chloropicolinate, can undergo bromination to yield methyl 3-amino-4-bromo-6-chloropicolinate, demonstrating how the pyridine core can be further functionalized. google.com
Integration into Diverse Fused and Bridged Heterocyclic Ring Systems
The development of fused and bridged heterocyclic systems is a cornerstone of modern medicinal chemistry. While this compound is a prime candidate for such transformations, the specifics of its integration into certain ring systems are not extensively documented in publicly available literature.
The synthesis of pyridopyrimidinones, a class of nitrogen-containing fused heterocycles, often involves the condensation of aminopyridines with a three-carbon component. One documented method involves a one-pot synthesis from 4-aminopyrimidine-5-carbaldehydes and N-protected methyl glycinate. researchgate.net However, a direct synthetic route for the construction of pyridopyrimidinones commencing from this compound is not prominently reported in the surveyed scientific literature.
Quinazolinones are a significant class of fused heterocycles with a broad range of biological activities. Their synthesis typically involves the reaction of an anthranilic acid derivative with a one-carbon source. While numerous methods exist for the synthesis of quinazoline (B50416) and quinazolinone derivatives, a direct application of this compound as a starting material for the development of quinazolinone analogues is not widely described in the available research.
Contribution to the Construction of Novel Molecular Architectures
The structural features of this compound make it an asset in the construction of novel and complex molecular architectures. Its ability to undergo various chemical modifications allows for its incorporation into larger, more intricate molecular frameworks. These novel architectures are often designed with specific biological targets or material properties in mind. The strategic functionalization of the picolinate (B1231196) ring can lead to the development of compounds with unique three-dimensional shapes and electronic properties, which are crucial for their intended applications in fields such as medicinal chemistry and materials science. nih.gov
Design of Next-Generation Building Blocks through Picolinate Modifications
Modification of the this compound scaffold is a key strategy for creating next-generation building blocks for organic synthesis. By altering the existing functional groups, chemists can fine-tune the reactivity and steric properties of the molecule to suit specific synthetic needs. For example, the amino group can be transformed into other nitrogen-containing functionalities, or the chlorine atom can be replaced through cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. These modified picolinates then serve as advanced intermediates for the synthesis of highly complex target molecules. A patent describes the preparation of methyl 3-amino-4-bromo-6-chloropicolinate from methyl 3-amino-6-chloropicolinate, illustrating a direct modification to create a new building block. google.com
Future Research Directions and Synthetic Challenges
Development of Novel and Highly Efficient Synthetic Routes to the Compound
The quest for more efficient and innovative methods to synthesize Methyl 5-amino-6-chloropicolinate and its analogs is a primary focus of ongoing research. Traditional synthetic pathways, while established, often face limitations that newer methodologies aim to overcome. The development of novel synthetic routes is crucial for accessing a wider array of functionalized picolinates. lsu.eduiiserpune.ac.in
Key areas of exploration include:
Palladium-Catalyzed Cross-Coupling Reactions: The use of palladium catalysts in cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, has shown promise in the synthesis of related aminopicolinates. google.comgoogle.com Future research will likely focus on optimizing these reactions for this compound, aiming for higher yields and milder reaction conditions.
Transition-Metal-Free Synthesis: There is a growing interest in developing synthetic methods that avoid the use of transition metals, which can be both costly and environmentally burdensome. mdpi.com Exploring transition-metal-free C-H functionalization and coupling reactions represents a significant and sustainable frontier. mdpi.com
Flow Chemistry: Continuous flow processes offer several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. researchgate.net The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production.
Exploration of Unconventional Reactivity Patterns of the Picolinate (B1231196) Scaffold
The inherent electronic properties of the picolinate ring, influenced by the chloro and amino substituents, give rise to unique reactivity patterns that are yet to be fully explored. Understanding and harnessing these patterns can unlock new avenues for derivatization and the creation of novel molecular structures.
Future research in this area may focus on:
Selective C-H Functionalization: Directly functionalizing the C-H bonds of the picolinate ring offers a highly atom-economical approach to derivatization. researchgate.net Developing catalysts and reagents that can selectively target specific C-H bonds in the presence of the existing functional groups is a key challenge.
Nucleophilic Aromatic Substitution (SNAr) Reactions: The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the chloro substituent, makes it susceptible to SNAr reactions. Investigating the scope and limitations of these reactions with a variety of nucleophiles will be crucial.
Rearrangement Reactions: Certain substituted halopyridines have been shown to undergo unusual rearrangement reactions, leading to the formation of unexpected products. acs.org Investigating the potential for such rearrangements in the this compound system could lead to the discovery of novel chemical transformations.
Application of Machine Learning and Artificial Intelligence in Picolinate Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis. mdpi.com These powerful computational tools can accelerate the discovery of new reactions, predict reaction outcomes, and optimize synthetic routes. beilstein-journals.orgmdpi.com
In the context of picolinate chemistry, AI and ML can be applied to:
Retrosynthetic Analysis: AI-powered tools can analyze the structure of a target molecule and propose multiple synthetic pathways, aiding chemists in designing more efficient syntheses. rsc.orgrsc.org The quality and diversity of the training data are crucial for the accuracy of these predictions. cas.org
Catalyst and Reaction Design: Machine learning models can be trained to predict the catalytic activity of different metal complexes or the outcome of a reaction under various conditions. researchgate.netacs.org This can significantly reduce the number of experiments needed to identify optimal catalysts and reaction parameters. beilstein-journals.org
Property Prediction: AI models can predict the physicochemical and biological properties of virtual picolinate derivatives, allowing for the in-silico screening of large compound libraries before their actual synthesis. numberanalytics.com
Sustainable and Catalytic Approaches for Advanced Derivatization
The principles of green chemistry are increasingly influencing the design of synthetic processes, with a focus on minimizing waste and using environmentally benign reagents and catalysts. dokumen.pub
Future efforts in the derivatization of this compound will likely emphasize:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, ionic liquids, or deep eutectic solvents is a key aspect of green chemistry. researchgate.net
Development of Reusable Catalysts: Designing heterogeneous or supported catalysts that can be easily separated from the reaction mixture and reused multiple times can significantly improve the sustainability of a process. dokumen.pub
Design of Chemically Diverse Compound Libraries based on the Picolinate Motif
The picolinate scaffold serves as an excellent starting point for the creation of chemically diverse compound libraries, which are essential for drug discovery and materials science. nih.gov
Strategies for building these libraries include:
Combinatorial Chemistry: Using techniques like split-and-pool synthesis, large libraries of picolinate derivatives can be generated by systematically combining different building blocks. nih.gov
Diversity-Oriented Synthesis (DOS): This approach aims to create structurally complex and diverse molecules from simple starting materials by employing a variety of synthetic transformations.
Scaffold Hopping: This involves replacing the picolinate core with other heterocyclic systems while maintaining the key pharmacophoric features, leading to the discovery of new chemical entities with potentially improved properties. escholarship.org
The development of such libraries, coupled with high-throughput screening methods, will be instrumental in identifying new picolinate-based compounds with valuable biological or material properties. researchgate.net
Q & A
Q. What are the critical considerations for optimizing the synthesis of methyl 5-amino-6-chloropicolinate to ensure high yield and purity?
Methodological Answer: Synthesis optimization requires balancing reaction conditions (temperature, solvent polarity, and catalyst selection). For example, chlorination at the 6-position of pyridine derivatives is sensitive to steric hindrance; using DMF as a solvent at 80–90°C with POCl₃ may improve regioselectivity . Post-synthesis, HPLC or GC-MS should validate purity (>98%), with recrystallization in ethanol/water mixtures recommended for impurities like unreacted precursors .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the methyl ester proton (δ ~3.9 ppm) and aromatic protons (δ 7.2–8.5 ppm). The amino group’s resonance may appear broad due to hydrogen bonding .
- IR Spectroscopy : Look for N-H stretches (~3350 cm⁻¹) and ester carbonyl (C=O) at ~1700 cm⁻¹ .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 201.0 (theoretical) with fragmentation patterns matching chlorine isotopes .
Q. How should this compound be stored to prevent degradation during long-term studies?
Methodological Answer: Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to avoid hydrolysis of the ester group or oxidation of the amino group. Stability tests via TLC every 3 months are advised .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) guide the design of this compound derivatives for enhanced bioactivity?
Methodological Answer: Density Functional Theory (DFT) calculations can predict electron-density distributions, revealing reactive sites for functionalization. For instance, modifying the 5-amino group with electron-withdrawing substituents may enhance electrophilic reactivity. Validate predictions with Hammett plots or kinetic studies .
Q. What experimental strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
Methodological Answer: Conflicting data may arise from solvent polarity or catalyst decomposition. Use controlled experiments:
Q. How can researchers systematically evaluate the environmental fate of this compound in agrochemical applications?
Methodological Answer:
- Hydrolysis Studies : Test degradation in buffers (pH 4–9) at 25°C and 40°C.
- Photolysis : Expose to UV light (254 nm) and analyze by LC-MS for byproducts.
- Soil Metabolism : Use ¹⁴C-labeled compound in OECD 307 guidelines to track mineralization .
Key Methodological Guidelines
- Reproducibility : Document reaction conditions (e.g., stir rate, degassing steps) in supplementary materials to enable replication .
- Interdisciplinary Integration : Combine synthetic chemistry with computational tools (e.g., molecular docking) for mechanistic insights .
- Ethical Data Reporting : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to frame hypotheses and avoid overgeneralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
